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2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate
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Overview
Description
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dodecanoate ester group attached to a thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves the esterification of 2-(4-Methyl-1,3-thiazol-5-yl)ethanol with dodecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(4-Methyl-1,3-thiazol-5-yl)ethanol.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves the esterification of 4-methyl-1,3-thiazol-5-yl ethanol with dodecanoic acid. The reaction conditions are optimized to achieve high yields and purity. Key steps in the synthesis include:
- Formation of Thiazolyl Alcohol : The initial step involves converting 4-methyl-1,3-thiazole into its corresponding alcohol.
- Esterification : The thiazolyl alcohol is then reacted with dodecanoic acid under acidic conditions to form the ester.
The compound's structure features a thiazole ring which contributes to its biological activity and reactivity in various chemical reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic processes and cell membrane integrity. This makes it a candidate for use in:
- Pharmaceuticals : As a potential therapeutic agent against infections.
- Agricultural Products : In the formulation of pesticides and fungicides due to its efficacy against plant pathogens.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, affecting key enzymes involved in microbial growth and replication. This property is valuable for developing new antimicrobial agents that target specific pathways in bacteria or fungi.
Pesticide Development
Due to its antimicrobial properties, this compound is being explored in the agricultural sector for developing new pesticides. Its effectiveness against a broad spectrum of pathogens can enhance crop protection strategies.
Cosmetic Formulations
The compound's properties are also being investigated for use in cosmetic products, particularly those aimed at preventing microbial contamination and enhancing skin health.
Case Studies
- Antimicrobial Efficacy Testing : A study conducted on the compound's effectiveness against bacterial strains such as E. coli and S. aureus demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent in pharmaceuticals .
- Pesticide Formulation Development : Research into formulating pesticides with this compound showed promising results in controlling fungal infections in crops while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The ester group can also undergo hydrolysis, releasing the active thiazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl butyrate
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acetate
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl propionate
Uniqueness
Compared to its analogs, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate has a longer alkyl chain, which can influence its lipophilicity and membrane permeability. This can enhance its bioavailability and efficacy in biological systems. Additionally, the dodecanoate ester group may impart unique pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Biological Activity
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The chemical formula for this compound is C16H27NO2S. The structure features a thiazole ring, which is known for its biological significance. The presence of the dodecanoate group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Biological Activity Overview
Research has indicated that compounds containing thiazole moieties often exhibit significant biological activities. The following sections detail specific areas of biological activity for this compound.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 100 µg/mL |
S. aureus | 200 µg/mL |
P. aeruginosa | 150 µg/mL |
The above table summarizes the antimicrobial efficacy of the compound against selected microorganisms, indicating that it possesses significant inhibitory effects at relatively low concentrations .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression.
- Mechanism of Action :
-
Case Study :
- In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed in the micromolar range.
- The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways.
Research Findings
Recent studies have focused on elucidating the specific biological pathways affected by this compound:
- A study reported that treatment with the compound led to increased multipolarity in centrosome-amplified cancer cells, indicating disruption of normal mitotic processes .
- Another investigation highlighted its potential as an ATP-competitive inhibitor against mitotic kinesins, which are crucial for proper cell division .
Properties
Molecular Formula |
C18H31NO2S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dodecanoate |
InChI |
InChI=1S/C18H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-18(20)21-14-13-17-16(2)19-15-22-17/h15H,3-14H2,1-2H3 |
InChI Key |
LHCPRRNPAVNVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC1=C(N=CS1)C |
Origin of Product |
United States |
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